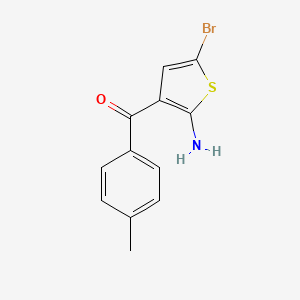

5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine

CAS No.: 1803609-31-5

Cat. No.: VC3022129

Molecular Formula: C12H10BrNOS

Molecular Weight: 296.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803609-31-5 |

|---|---|

| Molecular Formula | C12H10BrNOS |

| Molecular Weight | 296.18 g/mol |

| IUPAC Name | (2-amino-5-bromothiophen-3-yl)-(4-methylphenyl)methanone |

| Standard InChI | InChI=1S/C12H10BrNOS/c1-7-2-4-8(5-3-7)11(15)9-6-10(13)16-12(9)14/h2-6H,14H2,1H3 |

| Standard InChI Key | QTEBINMAKHPQOA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)C2=C(SC(=C2)Br)N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(SC(=C2)Br)N |

Introduction

Chemical Identity and Structure

5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine features a thiophene core with multiple functional groups strategically positioned. It contains a thiophene ring bearing an amino group at the 2-position, a 4-methylbenzoyl moiety at the 3-position, and a bromine atom at the 5-position. This unique arrangement of substituents contributes to its distinctive chemical properties and potential reactivity patterns.

The compound is formally identified through several chemical identifiers as shown in Table 1:

Table 1: Chemical Identity Information

| Parameter | Value |

|---|---|

| Chemical Name | 5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine |

| CAS Registry Number | 1803609-31-5 |

| Molecular Formula | C₁₂H₁₀BrNOS |

| Molecular Weight | 296.183 g/mol |

| SMILES Notation | Cc1ccc(cc1)C(=O)c2cc(sc2N)Br |

| InChI | InChI=1S/C12H10BrNOS/c1-7-2-4-8(5-3-7)11(15)9-6-10(13)16-12(9)14/h2-6H,14H2,1H3 |

| InChIKey | QTEBINMAKHPQOA-UHFFFAOYSA-N |

| PubChem CID | 91647468 |

The structure incorporates several important functional groups including an amino (-NH₂) group, which provides potential for hydrogen bonding interactions and nucleophilic reactions. The carbonyl group of the 4-methylbenzoyl substituent offers additional reactivity through its electrophilic carbon. The presence of the bromine atom provides opportunities for further derivatization through various coupling reactions, making this compound potentially valuable as a synthetic intermediate .

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine is crucial for its proper handling, storage, and application in research settings. The available physical property data is summarized in Table 2:

Table 2: Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid |

| Flash Point | 236.6±28.7 °C |

| Boiling Point | 467.5±45.0 °C at 760 mmHg |

| Melting Point | Not available |

| Density | 1.5±0.1 g/cm³ |

| Polarizability | 28.2±0.5 10⁻²⁴cm³ |

| Vapor Pressure | 0.0±1.2 mmHg at 25°C |

The compound exhibits a high boiling point and flash point, indicating considerable thermal stability under normal laboratory conditions. This thermal stability suggests that the compound can withstand moderate heating during experimental procedures without significant decomposition. The relatively high density of 1.5±0.1 g/cm³ indicates that it is denser than water, which has implications for extraction and separation procedures .

The low vapor pressure (approximately 0.0±1.2 mmHg at 25°C) suggests that the compound has limited volatility at room temperature, which is an important consideration for storage and handling. The polarizability value of 28.2±0.5 10⁻²⁴cm³ provides insight into the compound's potential interactions with electromagnetic radiation and other molecules .

Applications and Research Context

5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine has several documented and potential applications across chemical and pharmaceutical fields:

Reference Standard for Drug Analysis

| Parameter | Information |

|---|---|

| Hazard Classification | Warning |

| Hazard Codes | H303+H313+H333 |

| Safety Precautions | P264+P280+P305+P351+P338+P337+P313 |

| Protective Equipment | Protective glasses, clothing, masks, gloves |

The compound carries hazard codes indicating potential harm if swallowed, upon skin contact, or if inhaled. Consequently, researchers should implement comprehensive safety precautions when handling this material, including:

-

Wearing appropriate personal protective equipment (PPE) including protective glasses, protective clothing, masks, and gloves to prevent skin contact .

-

Conducting experiments in well-ventilated areas or preferably within a fume hood to minimize inhalation risks.

-

Following standard laboratory safety protocols for handling potentially hazardous chemicals, including proper labeling of containers and maintenance of up-to-date safety data sheets.

-

Segregating and appropriately disposing of waste materials through professional chemical waste management services to prevent environmental contamination .

| Storage Duration | Recommended Temperature |

|---|---|

| Short-term (1-2 weeks) | -4°C |

| Long-term (1-2 years) | -20°C |

These temperature recommendations suggest that the compound may be sensitive to thermal degradation, which is common for many functionalized organic compounds. Storage in tightly sealed containers protected from light and moisture is advisable, as compounds containing amino groups and carbonyl functionalities can be susceptible to oxidation and hydrolysis reactions .

Structural Relationship to Other Compounds

5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine belongs to a broader family of substituted thiophenes with potential bioactive properties. Similar compounds like 5-Bromo-4-phenylthiazol-2-amine (CAS: 61954-82-3) and 5-Bromo-4-methyl-thiazol-2-amine (CAS: 3034-57-9) have been studied for their pharmaceutical applications .

Thiazoles and thiophenes represent important heterocyclic scaffolds in medicinal chemistry, frequently appearing in compounds with antimicrobial, anti-inflammatory, and antitumor properties. The structural features of 5-Bromo-3-(4-methylbenzoyl)thiophen-2-amine, particularly the combination of an amino group with a bromine substituent on a thiophene ring, suggest potential for similar bioactivities .

The presence of the 4-methylbenzoyl group distinguishes this compound from many other brominated thiophene derivatives and may confer unique physicochemical properties and biological interactions. The carbonyl linker between the thiophene and the 4-methylphenyl group provides conformational flexibility that could be important for binding to biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume